Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354485-05-4
Cat. No.: VC3010504
Molecular Formula: C15H21Cl2NO3
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354485-05-4 |
---|---|
Molecular Formula | C15H21Cl2NO3 |
Molecular Weight | 334.2 g/mol |
IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H20ClNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 |
Standard InChI Key | OQCNGVBZUTVHCQ-JZKFLRDJSA-N |
Isomeric SMILES | CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl |
SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |
Introduction
Parameter | Value |
---|---|
CAS Registry Number | 1354485-05-4 |
Molecular Formula | C₁₅H₂₁Cl₂NO₃ |
IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)pyrrolidine-2-carboxylate hydrochloride |
Physical State | Solid (at standard conditions) |
Storage Condition | Room temperature |
The compound features a molecular structure containing a pyrrolidine ring with two stereogenic centers, both in the S configuration, connected to a substituted phenoxy group and a methyl carboxylate functional group .
Structural Characteristics
The structural attributes of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are critical to understanding its chemical behavior and potential applications in research settings.
Stereochemistry and Configuration
The compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with the S configuration. This specific stereochemistry (2S,4S) is a defining characteristic that distinguishes it from other stereoisomers and contributes to its unique spatial arrangement and potential biological activities.
Functional Groups and Moieties
The molecule contains several important functional groups:
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A pyrrolidine ring (heterocyclic amine)
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A phenoxy linkage connecting the pyrrolidine to the aromatic ring
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A methyl carboxylate group at position 2 of the pyrrolidine
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A chloro substituent at position 2 of the phenyl ring
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An isopropyl group at position 4 of the phenyl ring
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A hydrochloride salt form of the pyrrolidine nitrogen
Structural Comparison with Related Compounds
This compound belongs to a family of substituted pyrrolidine derivatives with various phenoxy substituents. A closely related isomer is Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-38-2), which differs only in the positions of the chloro and isopropyl groups on the phenyl ring .
Table 2: Comparison with Structural Analogs
Compound | CAS Number | Key Structural Difference |
---|---|---|
Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354485-05-4 | Chloro at position 2, isopropyl at position 4 of phenyl ring |
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354488-38-2 | Chloro at position 4, isopropyl at position 2 of phenyl ring |
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354486-46-6 | Bromo instead of chloro at position 2 |
Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl | 1354490-33-7 | Methoxy instead of isopropyl at position 4 |
These structural differences, while subtle, can significantly impact chemical reactivity, binding properties, and potential biological activities .
Chemical Properties and Reactivity
The chemical properties of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are governed by its functional groups and their spatial arrangement.
Functional Group Reactivity
The compound contains several reactive functional groups:
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The pyrrolidine nitrogen: As a secondary amine in salt form, it can participate in acid-base reactions and, when deprotonated, in nucleophilic substitution reactions.
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The methyl ester group: Susceptible to hydrolysis, transesterification, and reduction reactions.
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The phenoxy linkage: Generally stable but can undergo cleavage under specific conditions.
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The chloro substituent: Capable of participating in various coupling reactions and substitutions.
Stability Considerations
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Prolonged exposure to moisture (potential ester hydrolysis)
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Strong acids or bases (affecting the salt form or causing ester hydrolysis)
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Oxidizing agents
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Extended exposure to heat or light
Supplier | Product Number | Notes |
---|---|---|
Matrix Scientific | Referenced in multiple sources | Primary manufacturer |
FUJIFILM Wako Pure Chemical Corporation | W01MAS050968 | Listed in their catalog |
VWR International | Distributes Matrix Scientific products | International distributor |
TH Science | TS129388 | Listed in their catalog |
The compound is typically supplied in research-grade purity for laboratory use only .
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